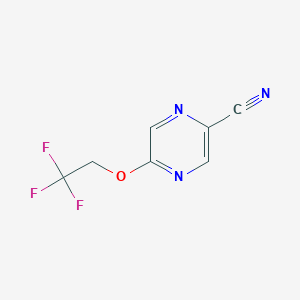![molecular formula C11H16ClNO B1374157 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1343709-15-8](/img/structure/B1374157.png)
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Übersicht
Beschreibung
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro group and an isopropoxy group attached to a phenyl ring, along with an ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 1-(2-isopropoxyphenyl)-ethylamine.
Substitution: Formation of 1-(2-hydroxy-4-isopropoxyphenyl)-ethylamine or 1-(2-amino-4-isopropoxyphenyl)-ethylamine.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethylamine side chain can also play a role in its activity by interacting with amino acid residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(2-Chloro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(2-Chloro-4-propoxyphenyl)-ethylamine: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIHAKSCSSGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1374075.png)







![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)

![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)

